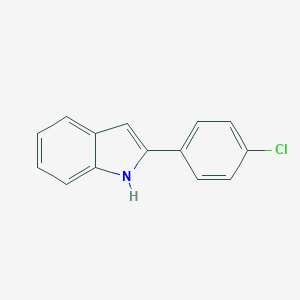

2-(4-Chlorophenyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNXKQSAAZNUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277635 | |

| Record name | 2-(4-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-35-4 | |

| Record name | 1211-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1H-indole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1H-indole, a key heterocyclic compound. As a versatile building block, its unique structural features and reactivity have positioned it as a significant intermediate in the synthesis of a wide array of biologically active molecules and functional materials. This document will delve into its core chemical properties, structural characteristics, common synthetic routes, and its burgeoning applications in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Profile

This compound possesses a rigid, planar heterocyclic scaffold, which is fundamental to its chemical behavior and biological interactions. The structure consists of a bicyclic indole ring system, with a 4-chlorophenyl substituent at the C2 position. This substitution pattern is crucial for its utility in creating diverse molecular architectures.[1]

The presence of the indole nitrogen and the electron-rich aromatic system allows for various chemical modifications, making it an ideal starting material for complex syntheses.[2] The chlorine atom on the phenyl ring introduces a site for further functionalization and influences the compound's overall electronic properties and lipophilicity.

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Sources

Unraveling the Anticancer Potential of 2-(4-Chlorophenyl)-1H-indole: A Technical Guide to its Mechanism of Action

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 2-arylindoles have emerged as a promising class of anticancer agents. This technical guide delves into the hypothesized mechanism of action of a specific analogue, 2-(4-Chlorophenyl)-1H-indole, in cancer cells. Drawing upon evidence from structurally related compounds, we posit a primary mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This document provides a comprehensive overview of the putative molecular targets, the resultant cellular consequences, and detailed experimental protocols for the validation of this proposed mechanism. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to further investigate and potentially exploit the therapeutic utility of this compound.

Introduction: The Indole Scaffold in Oncology

Indole derivatives are ubiquitous in nature and have been extensively explored for their diverse pharmacological activities.[1] In the realm of oncology, these compounds have demonstrated a remarkable ability to interfere with various oncogenic processes.[2] The versatility of the indole ring allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. Several indole-based drugs have received FDA approval for the treatment of various cancers, underscoring the therapeutic significance of this heterocyclic motif.[1]

The anticancer effects of indole derivatives are multifaceted, encompassing the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, modulation of epigenetic regulators, and the induction of programmed cell death (apoptosis).[2][3] A significant number of these compounds exert their cytotoxic effects by targeting the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin.[4]

Hypothesized Mechanism of Action of this compound

While direct and comprehensive studies on the precise mechanism of action of this compound are emerging, a strong hypothesis can be formulated based on the well-documented activities of structurally similar 2-phenylindole derivatives. The prevailing evidence points towards the inhibition of tubulin polymerization as the primary mode of action.[5][6]

Primary Target: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[7] Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics.

2-Phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[5][8] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function has profound consequences for rapidly dividing cancer cells, leading to a cascade of events culminating in cell death.

Caption: Hypothesized mechanism of this compound.

Downstream Cellular Consequences

The inhibition of tubulin polymerization by this compound is predicted to trigger the following key cellular events:

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9] This prevents the cell from progressing through mitosis and undergoing cell division.

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately leads to the activation of the intrinsic apoptotic pathway. This is often mediated by the modulation of the Bcl-2 family of proteins, resulting in a shift towards a pro-apoptotic state.[10] The activation of executioner caspases, such as caspase-3, then orchestrates the systematic dismantling of the cell.[1]

-

Generation of Reactive Oxygen Species (ROS): Some studies on related indole compounds suggest that the induction of apoptosis is also linked to an increase in intracellular reactive oxygen species (ROS).[11] Elevated ROS levels can cause oxidative damage to cellular components and further promote apoptotic cell death.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action of this compound, a series of well-established in vitro assays are required. The following section provides detailed protocols for these key experiments.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic activity against a panel of cancer cell lines.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is a powerful technique to determine the distribution of cells in the different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Detection

The induction of apoptosis can be confirmed by detecting key protein markers using Western blotting.

Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Table 1: Key Apoptosis Markers for Western Blot Analysis

| Target Protein | Expected Change with Treatment | Role in Apoptosis |

| Cleaved Caspase-3 | Increase | Executioner caspase |

| Cleaved PARP | Increase | Substrate of cleaved caspase-3 |

| Bcl-2 | Decrease | Anti-apoptotic protein |

| Bax | Increase | Pro-apoptotic protein |

Quantitative Data from Related Compounds

To provide context for the expected potency of this compound, the following table summarizes the cytotoxic activity of some related 2-phenylindole derivatives against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected 2-Phenylindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 | 0.035 | [5] |

| OXi8006 analogue | Various | < 5 | [8] |

| 2-phenylindole derivative 3e | MCF-7 | 0.0016 | [6] |

| Bisindole derivative 31 | MCF-7 | 2.71 | [12] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising anticancer agent that likely exerts its cytotoxic effects through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the definitive validation of this hypothesized mechanism of action.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogues. A thorough understanding of the molecular interactions between this compound and its target will be crucial for its potential translation into a clinical setting.

References

Sources

- 1. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Arylindole Scaffold: From Serendipitous Discovery to a Privileged Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is unequivocally one of the most significant heterocyclic systems in drug discovery, frequently described as a "privileged structure" for its ability to bind to a multitude of biological receptors with high affinity.[1][2][3] Among the vast chemical space occupied by indole derivatives, the 2-arylindole subset has emerged as a particularly fruitful scaffold, yielding compounds with potent and diverse pharmacological activities. This guide provides a comprehensive overview of the discovery and history of 2-arylindoles in medicinal chemistry. It delves into the seminal synthetic strategies that enabled their creation, explores the mechanistic underpinnings of their broad-ranging biological effects—from anticancer and antimicrobial to anti-inflammatory—and presents key experimental protocols and data that highlight their journey from chemical curiosity to clinical candidates.

Introduction: The Rise of a Privileged Scaffold

The story of the 2-arylindole is intrinsically linked to the broader history of the indole ring itself—a structure ubiquitous in nature, found in everything from the amino acid tryptophan to neurotransmitters like serotonin and potent alkaloids. Medicinal chemists have long recognized that the indole core provides an ideal framework for molecular recognition, offering a rich combination of hydrogen bonding capabilities, aromatic stacking interactions, and a tunable electronic profile.

The strategic placement of an aryl group at the C2 position of the indole ring (Figure 1) proved to be a transformative step. This modification not only expands the structural diversity but also profoundly influences the molecule's steric and electronic properties, granting access to novel biological targets and improved pharmacological profiles. 2-Arylindoles have demonstrated a remarkable capacity to modulate enzymes, receptors, and protein-protein interactions, leading to their investigation in nearly every major therapeutic area.[3][4]

Caption: General structure of the 2-arylindole scaffold.

Historical & Synthetic Milestones: Forging the Core

The ability to synthesize and functionalize the 2-arylindole scaffold has been pivotal to its development. While early methods were often harsh and limited in scope, the advent of modern catalysis has revolutionized access to this privileged core.

The Classical Foundation: Fischer Indole Synthesis

The first major leap in indole chemistry was the Fischer Indole Synthesis , reported by Emil Fischer and F. Jourdan in 1883.[5][6][7] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains a cornerstone of heterocyclic chemistry.[5] For the synthesis of 2-arylindoles, the reaction typically employs an aryl ketone and a substituted phenylhydrazine.

The causality behind this reaction lies in a sequence of acid-mediated transformations: the initial formation of a hydrazone is followed by tautomerization to an ene-hydrazine. The critical step is a[8][8]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the aniline ring. Subsequent cyclization and elimination of ammonia re-aromatizes the system to yield the stable indole product.[7] The choice of a strong acid catalyst (protic or Lewis, such as ZnCl₂) is crucial for promoting both the rearrangement and the final dehydration/ammonia elimination steps.[6]

Caption: Workflow of the Fischer Indole Synthesis.

The Modern Revolution: Larock Indole Synthesis

A paradigm shift in 2-arylindole synthesis occurred in 1991 with the work of Richard C. Larock.[9][10] The Larock Indole Synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne.[10][11] This method offered milder reaction conditions, greater functional group tolerance, and a more direct route to complex, multi-substituted indoles compared to classical approaches.[9][12]

The catalytic cycle is a masterful display of organometallic chemistry. It begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. The final key steps involve an intramolecular N-attack onto the vinylpalladium intermediate to form a six-membered ring, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[10] The choice of base (e.g., K₂CO₃) and additives like LiCl is critical for facilitating the catalytic turnover and ensuring high yields.[10]

Caption: The catalytic cycle of the Larock Indole Synthesis.

Other modern methods, such as palladium-catalyzed C-H functionalization and Heck-type reactions, have further expanded the synthetic toolkit, allowing for the direct arylation of the indole core at the C2 position with remarkable efficiency and regioselectivity.[4][13]

A Spectrum of Biological Activity: The 2-Arylindole in Action

The true value of the 2-arylindole scaffold lies in its extraordinary range of biological activities. This versatility has made it a focal point in the search for new therapeutics.[1][2]

Anticancer Agents

2-Arylindoles have emerged as one of the most promising classes of anticancer agents, acting through multiple mechanisms.[14][15]

-

Tubulin Polymerization Inhibitors: A significant number of 2-arylindoles function as potent antimitotic agents by interfering with microtubule dynamics.[8][16] Compounds such as 2-aroylindoles and arylthioindoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][17] This mechanism disrupts the formation of the mitotic spindle, a critical apparatus for cell division, making these compounds highly effective against rapidly proliferating cancer cells.[18]

-

Selective Estrogen Receptor Modulators (SERMs): The 2-arylindole scaffold has been masterfully adapted to create potent and highly selective ligands for the estrogen receptor (ER), particularly the alpha subtype (ERα).[19][20] In hormone-dependent breast cancers, where estrogen signaling drives tumor growth, these SERMs can act as antagonists, blocking the receptor and inhibiting proliferation.[20][21] The development of novel 2-arylindole-based SERMs, including conjugates with other cytotoxic agents like combretastatin A4, represents a major therapeutic advance.[20][22]

-

Overcoming Drug Resistance: Certain 2-aryl-2-(3-indolyl)acetohydroxamic acids have shown remarkable activity against cancer cells that are resistant to apoptosis and multidrug resistance mechanisms, highlighting their potential to treat refractory tumors.[23]

Caption: Mechanism of action for 2-arylindole tubulin inhibitors.

| Compound Class | Target/Mechanism | Representative Activity | Reference |

| 2-Aroylindoles | Tubulin Polymerization Inhibition | IC₅₀ = 20-75 nM (HeLa, SK-OV-3 cells) | [8] |

| 2-Arylindoles (SERMs) | Estrogen Receptor α (ERα) Antagonism | 130-fold selectivity for ERα | [19] |

| Bisindole Conjugates | ER Binding & Cytotoxicity | IC₅₀ = 1.86 µM (MCF-7 cells) | [20] |

| Arylthioindoles | Tubulin Polymerization Inhibition | IC₅₀ = 13 nM (MCF-7 cells) | [17] |

Table 1: Selected anticancer activities of 2-arylindole derivatives.

Antimicrobial and Antifungal Agents

The utility of 2-arylindoles extends into infectious diseases.

-

Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[24] A particularly compelling strategy involves the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus. By blocking these pumps, 2-arylindoles can restore the efficacy of conventional antibiotics that would otherwise be expelled from the cell, thus combating multidrug resistance.[25]

-

Fungicidal Activity: In the realm of agriculture and medicine, 2-arylindoles have been identified as potent fungicides.[26] For instance, 4-fluoro-2-phenyl-1H-indole shows a broad spectrum of activity, inhibiting the growth of pathogenic fungi like Rhizoctonia cerealis and Botrytis cinerea with low micromolar efficacy.[26]

| Compound | Target Organism | Activity (EC₅₀) | Reference |

| 4-fluoro-2-phenyl-1H-indole | Rhizoctonia cerealis | 2.31 µg/mL | [26] |

| 4-fluoro-2-phenyl-1H-indole | Botrytis cinerea | 6.78 µg/mL | [26] |

| 4-fluoro-2-phenyl-1H-indole | Rhizoctonia solani | 4.98 µg/mL | [26] |

Table 2: Fungicidal activity of a representative 2-arylindole.

Anti-inflammatory Agents

Chronic inflammation is a driver of numerous diseases, and 2-arylindoles offer potential therapeutic interventions. The discovery that 2-phenylindole can inhibit nitric oxide production and the NF-κB signaling pathway opened a new avenue of research.[27] NF-κB is a master regulator of the inflammatory response, and its inhibition can dampen the production of pro-inflammatory cytokines. This has led to the synthesis and optimization of 2-arylindoles as novel anti-inflammatory and cancer preventive agents.[27]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail generalized, self-validating protocols for the two key synthetic methods discussed.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes a classic, acid-catalyzed method for synthesizing a foundational 2-arylindole. The successful formation of the product, verifiable by NMR and mass spectrometry, validates the chosen conditions.

Methodology:

-

Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Stir for 10 minutes at room temperature. Add acetophenone (1.05 eq) dropwise. Continue stirring at room temperature for 2-3 hours until a precipitate (the hydrazone) forms.

-

Isolation (Optional but Recommended): The formed hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum. This intermediate step allows for purification and characterization.

-

Cyclization: Add the isolated acetophenone phenylhydrazone to a flask containing a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 2.0 eq), or a protic acid like polyphosphoric acid (PPA).

-

Heating: Heat the mixture to 150-180 °C (depending on the catalyst) with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice and water. If PPA was used, neutralize with a strong base (e.g., NaOH solution) until the solution is basic.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-phenylindole.

Protocol 2: Palladium-Catalyzed Larock Indole Synthesis

This protocol outlines a modern, versatile method for constructing a 2,3-disubstituted indole. The efficiency of the palladium catalyst is self-validating; a successful reaction with high yield confirms the integrity of the catalytic cycle.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable ligand if required (e.g., PPh₃, 4-10 mol%), potassium carbonate (K₂CO₃, 2.5 eq), and lithium chloride (LiCl, 1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP). Stir the mixture for 10-15 minutes. Add the disubstituted alkyne (1.2-2.0 eq) via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Extraction & Purification: Combine the organic layers, wash sequentially with water and brine to remove the solvent and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2,3-disubstituted indole.

Conclusion and Future Outlook

The journey of the 2-arylindole scaffold from a classical synthetic target to a modern-day privileged structure is a testament to the power of synthetic innovation and medicinal chemistry. The development of robust synthetic methods, particularly palladium-catalyzed reactions, has unlocked a vast chemical space, enabling the systematic exploration of structure-activity relationships.[4]

The broad and potent pharmacological activities, spanning from targeted anticancer therapies to novel antimicrobial strategies, confirm that 2-arylindoles are far from being fully exploited.[1][3] Future research will likely focus on developing even more selective and potent analogues, exploring novel biological targets, and advancing current lead compounds through preclinical and clinical development. The 2-arylindole core, a simple yet elegant fusion of two aromatic systems, will undoubtedly remain a cornerstone of drug discovery for decades to come.

References

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828–4837. [Link][1]

-

Bentham Science Publishers. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link][2]

-

Medina, C., et al. (2005). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. Journal of Medicinal Chemistry, 48(12), 4179-4189. [Link][8]

-

Yang, Y., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link][4]

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. [Link][3]

-

Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link][24]

-

Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. [Link]

-

National Center for Biotechnology Information. (n.d.). Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells. PubMed. [Link][23]

-

Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link][9]

-

Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link][10]

-

SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link][11]

-

Dykstra, K. D., et al. (2007). Estrogen receptor ligands. Part 16: 2-Aryl indoles as highly subtype selective ligands for ERalpha. Bioorganic & Medicinal Chemistry Letters, 17(8), 2322–2328. [Link][19]

-

Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4104-4115. [Link][20]

-

Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link][12]

-

Li, J., et al. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 70(23), 6982–6992. [Link][26]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link][6]

-

National Center for Biotechnology Information. (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. PubMed. [Link]

-

Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. [Link]

-

MDPI. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 26(16), 4983. [Link][16]

-

ResearchGate. (n.d.). Representative examples of pharmacologically active 2-arylindoles and synthetic strategies to 2-arylindoles. ResearchGate. [Link][13]

-

ResearchGate. (n.d.). Synthesis of 2-alkyl indoles 173 by ring opening of N-tosylaziridine... ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. PubMed Central. [Link][25]

-

Royal Society of Chemistry. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry. [Link][27]

-

National Center for Biotechnology Information. (2003). Arylthioindoles, potent inhibitors of tubulin polymerization. PubMed. [Link][17]

-

National Center for Biotechnology Information. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. [Link][14]

-

National Center for Biotechnology Information. (2010). Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms. PubMed. [Link][18]

-

Semantic Scholar. (n.d.). Arylthioindoles, potent inhibitors of tubulin polymerization. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link][15]

-

National Center for Biotechnology Information. (2015). 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. PubMed. [Link]

-

ACS Publications. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2014). Bis-arylidene oxindoles as anti-breast-cancer agents acting via the estrogen receptor. PubMed. [Link][22]

-

National Center for Biotechnology Information. (2005). Plant 2-arylobenzofurans demonstrate a selective estrogen receptor modulator profile. PubMed. [Link]

-

National Center for Biotechnology Information. (2003). Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. PubMed. [Link][21]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. testbook.com [testbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Estrogen receptor ligands. Part 16: 2-Aryl indoles as highly subtype selective ligands for ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bis-arylidene oxindoles as anti-breast-cancer agents acting via the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Chlorophenyl)-1H-indole

Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold

The 2-phenylindole structural motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that can bind to a variety of biological targets with high affinity. This versatility has made 2-phenylindole and its derivatives a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][2] The subject of this guide, 2-(4-Chlorophenyl)-1H-indole, is a prominent member of this class, featuring a chlorine substitution on the 2-phenyl ring that significantly influences its electronic properties and biological activity. This document provides a comprehensive exploration of the key molecular targets of this compound and its close derivatives, offering mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.

Oncological Targets: A Multi-pronged Approach to Cancer Therapy

The most extensively studied therapeutic potential of this compound and related compounds lies in their anticancer properties. These molecules have been shown to interact with several key targets involved in cancer cell proliferation, survival, and metastasis.

Tubulin Polymerization: Disrupting the Cytoskeleton

A primary mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[3]

Mechanism of Action: 2-Phenylindole derivatives often bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Diagram: Inhibition of Tubulin Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin solution by diluting the stock to the desired final concentration (e.g., 2 mg/mL) in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP solution into pre-chilled 96-well plates.

-

Add the test compound, positive control, or negative control to the wells. The final DMSO concentration should be kept low (e.g., <1%).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

Estrogen Receptors: Modulating Hormone-Dependent Cancer Growth

The 2-phenylindole scaffold is structurally similar to non-steroidal estrogen receptor ligands, and as such, derivatives can function as Selective Estrogen Receptor Modulators (SERMs).[4] This makes them particularly relevant for hormone-dependent cancers, such as certain types of breast cancer.

Mechanism of Action: this compound can competitively bind to estrogen receptors (ERα and/or ERβ). Depending on the specific derivative and the cellular context, this binding can either block or partially activate the receptor, leading to an overall anti-proliferative effect in estrogen-dependent cancer cells.

Diagram: Estrogen Receptor Signaling and Inhibition

Caption: Competitive inhibition of the estrogen receptor.

Epidermal Growth Factor Receptor (EGFR): Targeting Tyrosine Kinase Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been investigated as potential EGFR inhibitors.[5][6]

Mechanism of Action: this compound and its analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[7]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a luminescent assay to measure the inhibition of EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (this compound) in DMSO

-

Positive control (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and controls in kinase assay buffer.

-

In a 96-well plate, add the test compound/controls, EGFR enzyme, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Poly (ADP-ribose) Polymerase-1 (PARP-1): Exploiting DNA Repair Deficiencies

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 is a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] Indole-based compounds have emerged as potential PARP-1 inhibitors.

Mechanism of Action: this compound derivatives can act as nicotinamide adenine dinucleotide (NAD+) mimetics, competitively binding to the catalytic domain of PARP-1.[9] This inhibition of PARP-1's enzymatic activity prevents the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death.[8]

Diagram: PARP-1 Inhibition and Synthetic Lethality

Caption: Synthetic lethality via PARP-1 inhibition.

Anti-inflammatory Targets: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the development of many diseases, including cancer and autoimmune disorders. 2-Phenylindole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: 2-Phenylindole derivatives can act as inhibitors of COX enzymes.[3] The selectivity for COX-2 over COX-1 can be modulated by substitutions on the indole and phenyl rings. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of a compound.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme cofactor

-

Fluorometric substrate (e.g., Amplex™ Red)

-

Arachidonic acid

-

Test compound (this compound) in DMSO

-

Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

-

Add the test compound or controls to the wells and incubate to allow for binding to the enzyme.

-

Add the fluorometric substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

The rate of increase in fluorescence is proportional to the COX peroxidase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Case Study: N-(4-Chlorophenyl)-1H-indole-2-carboxamide in Osteosarcoma

A derivative of the core molecule, N-(4-Chlorophenyl)-1H-indole-2-carboxamide, has shown cytotoxic effects against the Saos-2 osteosarcoma cell line.[11] This highlights the potential of this chemical class in treating bone cancers. The study suggests that the compound inhibits cell proliferation in a dose- and time-dependent manner, with tyrosine kinases being implicated as potential targets.[2][11]

Experimental Protocol: Cell Viability (MTT) Assay for Saos-2 Cells

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Saos-2 osteosarcoma cells

-

Complete cell culture medium (e.g., McCoy's 5A with 15% FBS and 1% penicillin/streptomycin)

-

Test compound (N-(4-Chlorophenyl)-1H-indole-2-carboxamide) in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed Saos-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compound and controls. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with the potential to target multiple key pathways in oncology and inflammation. The evidence points towards a multi-targeting mechanism of action, which can be advantageous in treating complex diseases like cancer. Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity for each of the identified targets. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

References

-

OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Medicinal & Pharmaceutical Chemistry.[1]

-

El-Nakkady, S. S., Hanna, M. M., Roaiah, H. M., & Ghannam, I. A. Y. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European Journal of Medicinal Chemistry, 47, 387–398.[12]

-

Taşdemir, M., Özgürses, M. E., Darıcı, H., & Ordueri, N. E. (2020). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Journal of Ankara University Faculty of Medicine, 73(2), 173-178.[2][11]

-

BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 2-Phenylindole Derivatives. BenchChem Technical Guides.[1]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085–2115.[13]

-

Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore Sigma.[14][15]

-

von Angerer, E., et al. (1994). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. Journal of Steroid Biochemistry and Molecular Biology, 49(1), 51-62.[4]

-

Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., Mohammed, S. A. A., & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. International Journal of Molecular Sciences, 23(12), 6548.[5][6][16]

-

Promega Corporation. (n.d.). EGFR Kinase Assay. Promega.[7]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience.[17]

-

Frontiers in Pharmacology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers.[8]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs.[18]

-

Hergenrother, P. J., et al. (2004). An enzymatic assay for poly(adenosine 5'-diphosphate (ADP)-ribose) polymerase (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86.[5]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.[3][19][20]

-

Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.[8]

-

Taşdemir, M., et al. (2020). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. ResearchGate.[11]

-

NIH. (2011). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. National Institutes of Health.[13]

Sources

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In-vitro-Tubulin-Polymerisationsassaykit (≥99 % reines Rindertubulin) This In vitro Tubulin Polymerization Assay Kit used >99% pure bovine tubulin to allow for quick and quantitative determination of tubulin polymerization. | Sigma-Aldrich [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-1H-indole

Introduction

2-(4-Chlorophenyl)-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents, agrochemicals, and advanced materials.[1][2] Its indole core, substituted with a chlorophenyl group at the 2-position, imparts specific biological activities and physicochemical properties, making it a subject of significant interest for researchers in drug discovery and materials science. A thorough understanding of its structural features is paramount for its effective application and further derivatization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into its characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is the first step in its comprehensive analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₄H₁₀ClN | [2] |

| Molecular Weight | 227.69 g/mol | [2] |

| Monoisotopic Mass | 227.0502 Da | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 203-205 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the indole ring and the chlorophenyl substituent.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of the closely related compound, 2-(4-Chloro-phenyl)-1-methyl-1H-indole, shows aromatic protons in the range of 6.71-7.80 ppm.[5] For this compound, a broad singlet corresponding to the N-H proton of the indole ring is also expected, typically in the downfield region (around 8.0-8.5 ppm), though its position and appearance can be influenced by solvent and concentration. The protons of the indole ring and the chlorophenyl group will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, offering a powerful tool for structural verification.

Interpreting the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of 2-(4-Chloro-phenyl)-1-methyl-1H-indole displays signals between 31.2 and 139.8 ppm.[5] A similar range is expected for this compound, with the carbons of the aromatic rings appearing in the downfield region (typically 100-140 ppm). The carbon atom attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

Utilize proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to specific protons in the molecule.

-

Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3400 | N-H Stretch | Indole N-H | [5] |

| 3100-3000 | C-H Stretch | Aromatic C-H | [5] |

| 1600-1450 | C=C Stretch | Aromatic Rings | [5] |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene | |

| ~740 | C-H Bend (out-of-plane) | ortho-disubstituted benzene (indole) | |

| 1100-1000 | C-Cl Stretch | Aryl Chloride | [5] |

Expert Interpretation: The most telling absorption in the IR spectrum of this compound is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad peak around 3400 cm⁻¹. The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound. The out-of-plane C-H bending vibrations in the fingerprint region can provide clues about the substitution patterns on the aromatic rings.

Experimental Protocol: IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Methodology (Thin Solid Film):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Carefully deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Instrumental Analysis:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Assign these bands to the corresponding functional group vibrations based on established correlation charts and literature data.

-

Diagram of the IR Spectroscopy Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Mass Spectrum of this compound:

| m/z | Interpretation |

| 227 | Molecular ion (M⁺) containing ³⁵Cl |

| 229 | Isotopic peak for the molecular ion containing ³⁷Cl (approximately 1/3 the intensity of M⁺) |

| 192 | Loss of a chlorine atom ([M-Cl]⁺) |

| 165 | Further fragmentation, possibly loss of HCN from the indole ring |

Expert Interpretation: The mass spectrum of this compound will prominently feature the molecular ion peak (M⁺) at m/z 227, corresponding to the molecule containing the more abundant ³⁵Cl isotope.[2] A characteristic isotopic peak at m/z 229 (M+2) with roughly one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom.[2] The fragmentation pattern provides further structural confirmation. The loss of a chlorine radical to give a fragment at m/z 192 is a common fragmentation pathway for aryl chlorides. Further fragmentation of the indole ring system can lead to the observed ion at m/z 165.

Experimental Protocol: GC-MS Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Instrumental Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Range: Scan a wide mass range to detect the molecular ion and all significant fragments (e.g., m/z 40-400).

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and the M+2 isotopic peak to confirm the molecular formula.

-

Analyze the major fragment ions and propose plausible fragmentation pathways.

-

Diagram of the Mass Spectrometry Fragmentation Pathway:

Caption: Proposed MS Fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous confirmation of the compound's identity. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this important molecule and advance its application in various scientific disciplines.

References

-

Synthesis, Characterization and Crystal structure Studies of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. Der Pharma Chemica, 2016, 8(13):242-246. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Supporting Information for Room-Temperature Palladium(II)-Catalyzed C-H Arylation of Indoles with Triarylbismuths. Wiley-VCH. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik. Available at: [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

1-(4-Chlorophenyl)-1H-indole. PubChem. Available at: [Link]

-

Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. Available at: [Link]

Sources

Potential applications of 2-(4-Chlorophenyl)-1H-indole in material science

An In-Depth Technical Guide to the Material Science Applications of 2-(4-Chlorophenyl)-1H-indole

Foreword: Unlocking the Potential of a Versatile Heterocycle

The indole scaffold is a cornerstone in medicinal chemistry, but its potential in material science is an evolving and exciting frontier.[1] This guide delves into the promising, yet underexplored, applications of a specific indole derivative: this compound. Its unique electronic properties, stemming from the fusion of an electron-rich indole core with an electron-withdrawing chlorophenyl substituent, make it a compelling candidate for a new generation of organic electronic materials. This document serves as a technical resource for researchers and material scientists, providing both a theoretical framework and practical insights into harnessing the potential of this molecule. We will explore its core properties, potential applications in organic light-emitting diodes (OLEDs) and sensors, and the experimental pathways to bring these applications to fruition.

Core Physicochemical and Electronic Properties

This compound is a solid, cream-colored powder with a melting point in the range of 204-208 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClN | [1][2] |

| Molecular Weight | 227.69 g/mol | [1][2] |

| Appearance | Solid, Cream Powder | [1] |

| Melting Point | 204 - 208 °C | [1] |

The material's true potential lies in its electronic structure. The indole nucleus is inherently electron-rich and a good hole conductor, while the 4-chlorophenyl group introduces electron-withdrawing characteristics. This combination creates a bipolar nature that is highly desirable in organic semiconductors.[3]

Computational studies on similar indole derivatives and related chlorophenyl compounds provide insights into the expected electronic properties.[4][5] Density Functional Theory (DFT) calculations would likely reveal a Highest Occupied Molecular Orbital (HOMO) localized primarily on the electron-rich indole ring, facilitating hole injection and transport. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be influenced by the chlorophenyl moiety, affecting electron affinity and the material's band gap. This inherent electronic structure makes this compound a versatile building block for functional organic materials.[1][6]

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient hole-transporting materials (HTMs) and host materials is crucial for the performance of OLEDs.[7][8] Indole derivatives have shown significant promise in this area due to their excellent hole mobility and high thermal stability.[9] The bipolar nature of this compound makes it a particularly interesting candidate for these applications.

Causality in Experimental Design: In an OLED, the HTM needs to have a suitable HOMO level to facilitate the injection of holes from the anode and efficiently transport them to the emissive layer. The high thermal stability of the indole core is also a critical factor in preventing the degradation of the device during operation. By functionalizing the nitrogen of the indole ring, it is possible to create derivatives with even higher glass transition temperatures (Tg), further enhancing the morphological stability of the OLED.[8]

Hypothetical Performance of an Indole-Based OLED:

| Parameter | Expected Value |

| Turn-on Voltage | 2.5 - 4.0 V |

| Maximum Luminance | > 10,000 cd/m² |

| Current Efficiency | 15 - 40 cd/A |

| External Quantum Efficiency (EQE) | 5 - 20% |

| Color (CIE x,y) | Dependent on the emitter |

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a hypothetical process for fabricating a simple OLED device using a functionalized derivative of this compound as a hole-transporting layer.

Step 1: Substrate Preparation

-

Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The substrates are then dried in a stream of nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

Step 2: Hole Injection and Transport Layer Deposition

-

A hole injection layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glove box.

-

A solution of a this compound derivative (functionalized for solubility and to form a stable amorphous film) in chlorobenzene (10 mg/mL) is then spin-coated on top of the PEDOT:PSS layer to form the hole-transporting layer (HTL). The substrate is then annealed at 90°C for 30 minutes.

Step 3: Emissive Layer Deposition

-

A solution containing a host material (e.g., CBP) and a phosphorescent emitter (e.g., Ir(ppy)₃) in chlorobenzene is spin-coated on top of the HTL. The film is annealed at 90°C for 30 minutes.

Step 4: Electron Transport and Cathode Deposition

-

An electron-transporting layer (e.g., TPBi) is deposited by thermal evaporation under high vacuum (<10⁻⁶ Torr).

-

A cathode consisting of LiF (1 nm) and Al (100 nm) is then sequentially deposited by thermal evaporation.

Step 5: Encapsulation and Characterization

-

The completed device is encapsulated using a glass lid and UV-curable epoxy resin inside the glove box.

-

The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device are then measured using a programmable sourcemeter and a spectroradiometer.

Diagram: OLED Device Architecture

Caption: Structure of a typical multi-layer OLED device.

Conductive Polymers